molecular formula C12H15F2NS B13743633 3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine

3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine

Cat. No.: B13743633
M. Wt: 243.32 g/mol
InChI Key: YSCPGHFTQHSIHX-UHFFFAOYSA-N
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Description

3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine is an organic compound that features a piperidine ring substituted with a sulfanylmethyl group attached to a 2,4-difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine typically involves the following steps:

    Formation of the sulfanylmethyl intermediate: This step involves the reaction of 2,4-difluorobenzyl chloride with sodium sulfide to form 2,4-difluorobenzyl sulfide.

    Nucleophilic substitution: The 2,4-difluorobenzyl sulfide is then reacted with piperidine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylmethyl group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives without the sulfanylmethyl group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study biological pathways and interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylmethyl group can form covalent bonds with target proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-Difluorophenyl)sulfanylmethyl]pyridine
  • 3-[(2,4-Difluorophenyl)sulfanylmethyl]morpholine
  • 3-[(2,4-Difluorophenyl)sulfanylmethyl]thiomorpholine

Uniqueness

3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties. The difluorophenyl group enhances its stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H15F2NS

Molecular Weight

243.32 g/mol

IUPAC Name

3-[(2,4-difluorophenyl)sulfanylmethyl]piperidine

InChI

InChI=1S/C12H15F2NS/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h3-4,6,9,15H,1-2,5,7-8H2

InChI Key

YSCPGHFTQHSIHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CSC2=C(C=C(C=C2)F)F

Origin of Product

United States

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